molecular formula C14H12OS B2586388 4'-Methyl-3-(2-thienyl)acrylophenone CAS No. 6028-89-3; 69837-03-2

4'-Methyl-3-(2-thienyl)acrylophenone

Cat. No.: B2586388
CAS No.: 6028-89-3; 69837-03-2
M. Wt: 228.31
InChI Key: OUDDTWPBSXBJOY-CMDGGOBGSA-N
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Description

4'-Methyl-3-(2-thienyl)acrylophenone is a chemical compound with the molecular formula C 14 H 12 OS and a molecular weight of 228.31 g/mol . It is characterized by an acrylophenone core structure, which features an α,β-unsaturated ketone system. This moiety is of significant interest in medicinal chemistry due to its potential to act as a Michael acceptor and alkylate biological nucleophiles, such as thiol groups, which can be a key mechanism for various bioactivities . Compounds with the acrylophenone structure, particularly those derived from Mannich base chemistry, have been investigated for their notable antifungal properties. Research indicates that such structures can exhibit potent activity against a range of fungal species, in some cases demonstrating significantly greater potency than standard antifungal agents . The 2-thienyl substituent in this compound acts as a bioisosteric replacement for a phenyl ring, a common strategy in drug design to modulate electronic properties, potency, and metabolic stability . This makes this compound a valuable building block for researchers in the synthesis of novel bioactive molecules and for further exploration in antifungal and other therapeutic areas. This product is provided For Research Use Only (RUO) and is not approved for use in humans, or for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDDTWPBSXBJOY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6028-89-3
Record name 4'-METHYL-3-(2-THIENYL)ACRYLOPHENONE
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

4'-Nitro-3-(2-thienyl)acrylophenone (CAS 6028-92-8)
  • Structure: Differs by a nitro (-NO₂) group at the 4'-position instead of methyl.
  • Physical Properties: LogP (octanol/water): 3.552 McGowan Volume (McVol): 181.85 ml/mol Molecular Weight: 275.28 g/mol (C₁₃H₉NO₃S) .
  • However, its higher logP compared to the methyl analogue suggests improved lipophilicity and membrane permeability .
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate
  • Structure : Features a fluorophenyl group instead of thienyl and an acetylated phenyl ring.
  • Role : Serves as an intermediate in synthesizing fluorinated styrylchromones, which exhibit pharmaceutical activity . The fluorine atom introduces electronegativity, altering electronic distribution and possibly enhancing metabolic stability .
4'-Methyl-3-(1-naphthyl)acrylophenone
  • Structure : Replaces the thienyl group with a bulkier naphthyl moiety (C₂₀H₁₆O).

Physicochemical Properties

Property 4'-Methyl-3-(2-thienyl)acrylophenone 4'-Nitro-3-(2-thienyl)acrylophenone 2-Acetylphenyl (4-fluorophenyl)acrylate
Molecular Weight 228.31 g/mol 275.28 g/mol 298.30 g/mol (C₁₇H₁₁FO₃)
LogP Not reported 3.552 Estimated ~2.8 (fluorine reduces lipophilicity)
McVol Not reported 181.85 ml/mol Not reported
Key Functional Groups Methyl, thienyl Nitro, thienyl Acetyl, fluorophenyl

Q & A

Q. What are the key considerations in optimizing the synthesis of 4'-Methyl-3-(2-thienyl)acrylophenone to achieve high yields?

  • Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between 4'-methylacetophenone and 2-thiophenecarboxaldehyde under basic conditions. Key factors include:
  • Catalyst selection : NaOH or KOH in ethanol/water mixtures are common, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve regioselectivity .
  • Temperature control : Reflux conditions (70–80°C) minimize side reactions like over-oxidation of the thienyl group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the α,β-unsaturated ketone.
    Table 1 : Representative Synthesis Parameters from Analogous Studies
StepReactantsConditionsYieldReference
Aldol Condensation4-methylacetophenone + 2-thiophenecarboxaldehydeNaOH, EtOH, reflux68–75%
PurificationCrude productColumn chromatography (hexane:EtOAc 7:3)85%

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves the planar α,β-unsaturated ketone system and confirms regiochemistry. Space group assignments (e.g., P21/c) and bond-length analysis (C=O: ~1.22 Å; C=C: ~1.45 Å) are critical .
  • NMR : 1H NMR (DMSO-d6) shows distinct signals: δ 2.45 (s, CH3), 6.85–7.80 (m, thienyl and aromatic protons), and 7.90 (d, J = 15.6 Hz, α,β-unsaturated proton) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .

Q. How can researchers address solubility and stability challenges during experimental handling?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Sonication (30 min) enhances dissolution for biological assays.
  • Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the thienyl group or ketone hydrolysis. Monitor degradation via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Advanced Research Questions

Q. What mechanistic insights guide the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :
  • Electron-deficient dienophile : The α,β-unsaturated ketone acts as a dienophile. Computational studies (DFT, B3LYP/6-31G*) predict regioselectivity with electron-rich dienes (e.g., furan derivatives), favoring endo transition states .
  • Kinetic studies : Monitor reaction progress via UV-Vis (λmax ~320 nm for conjugated system) or in-situ IR (C=O stretch at ~1680 cm⁻¹). Rate constants correlate with solvent polarity (higher rates in DMF vs. toluene) .

Q. How can structural modifications enhance the biological activity of acrylophenone derivatives?

  • Methodological Answer :
  • Pharmacophore modeling : Replace the thienyl group with substituted phenyl rings (e.g., 4-fluoro, ) to modulate lipophilicity (ClogP) and target binding .
  • Bioactivity assays : Test against kinases (e.g., EGFR) using fluorescence polarization (IC50 determination) or bacterial models (MIC assays for antimicrobial activity) .
    Table 2 : Structure-Activity Relationships (SAR) of Analogous Compounds
SubstituentBiological TargetIC50/MICReference
4-FluorophenylEGFR kinase2.3 µM
2-ThienylE. coli16 µg/mL

Q. What experimental strategies resolve contradictions in reported crystallographic data for acrylophenone derivatives?

  • Methodological Answer :
  • Data validation : Cross-check unit cell parameters (e.g., a=8.21 Å, b=11.03 Å, c=14.56 Å for P21/c) against Cambridge Structural Database entries.
  • Temperature-dependent studies : Low-temperature (100 K) XRD reduces thermal motion artifacts. For example, resolved a 0.05 Å discrepancy in C=O bond lengths at 100 K vs. room temperature .

Q. How do solvent effects influence the photophysical properties of this compound?

  • Methodological Answer :
  • UV-Vis spectroscopy : Solvatochromic shifts (e.g., λmax = 315 nm in hexane vs. 335 nm in methanol) indicate π→π* transitions sensitive to polarity.
  • TD-DFT calculations : Simulate solvent effects (PCM model) to correlate experimental absorbance with HOMO-LUMO gaps (~3.8 eV in gas phase) .

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